molecular formula C10H13NS B13232143 3-(Phenylsulfanyl)pyrrolidine

3-(Phenylsulfanyl)pyrrolidine

Cat. No.: B13232143
M. Wt: 179.28 g/mol
InChI Key: IFSIBDBOTGJAFN-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)pyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile synthetic intermediate and key structural motif in the development of biologically active molecules. Its scaffold is particularly valuable in pharmaceutical research for the construction of active pharmaceutical ingredients (APIs), especially in exploring treatments for cardiovascular diseases. The structural similarity of this compound to intermediates used in approved drugs like Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor, underscores its potential in drug discovery and development . As a chiral building block, it is instrumental in designing molecules for asymmetric synthesis, contributing to the creation of novel compounds with potential activity in areas such as hypertension management . The integration of the phenylsulfanyl group adjacent to the pyrrolidine nitrogen offers a handle for further chemical modifications, making it a valuable reagent for method development in catalytic cycloaddition reactions and other transition-metal-catalyzed transformations . This product is labeled as "Research Use Only" and is intended solely for use in laboratory research . It is not intended for diagnostic or therapeutic procedures, nor for administration to humans or animals. All information provided is for informational purposes only and is not intended as a substitute for expert advice. Researchers are responsible for ensuring safe handling and use of this chemical in compliance with their institution's guidelines and local regulations.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

3-phenylsulfanylpyrrolidine

InChI

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2

InChI Key

IFSIBDBOTGJAFN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Thiolation of Pyrrolidine Derivatives

One common route involves the reaction of a halogenated pyrrolidine derivative (e.g., 3-chloropyrrolidine) with a thiophenol or phenylthiolate nucleophile under basic conditions. This nucleophilic substitution leads to the formation of the C–S bond at the 3-position.

  • Typical Reaction Conditions:

    • Starting material: 3-halopyrrolidine (e.g., 3-chloropyrrolidine)
    • Nucleophile: Thiophenol or sodium thiophenolate
    • Base: Potassium carbonate or sodium hydride
    • Solvent: Polar aprotic solvents such as DMF or DMSO
    • Temperature: Room temperature to moderate heating (25–80 °C)
    • Reaction time: Several hours to overnight
  • Outcome:

    • Yields typically range from 70% to 90%
    • The reaction proceeds with good regioselectivity at the 3-position of pyrrolidine

Cyclization via Multicomponent Reactions (MCR)

Multicomponent reactions involving amines, maleimides, and aldehydes have been explored to construct complex pyrrolidine derivatives. Although these methods are more general for spirocyclic pyrrolidines, modifications allow incorporation of phenylsulfanyl groups.

  • Key Features:

    • Sequential addition of primary amine, maleimide derivatives, and aldehydes
    • Mild conditions (e.g., toluene, 120 °C, sealed tube)
    • Michael-type addition as a key step for C–S bond formation
    • High yields and diastereoselectivity reported
  • Reference Example:

    • Use of N-phenylmaleimide and allylamine under controlled conditions to form spiro{pyrrolidine} frameworks with phenylthio substituents.

Another approach involves the reaction of 1-(phenylthio)pyrrolidine-2,5-dione derivatives with phenols or amines in the presence of Lewis acids such as FeCl3 or BF3·OEt2. This method allows the introduction of phenylsulfanyl groups onto pyrrolidine rings.

  • Experimental Conditions:

    • Reactants: Substituted phenol and 1-(phenylthio)pyrrolidine-2,5-dione
    • Catalyst: FeCl3 or BF3·OEt2 (0.1 equivalents)
    • Solvent: Dry dichloromethane
    • Temperature: Room temperature
    • Reaction time: Monitored by TLC until completion
  • Yields and Purification:

    • Yields up to 93% reported
    • Purification by column chromatography on silica gel
    • Characterization by 1H NMR and 13C NMR spectroscopy confirms structure

Reduction of Phenylsulfonylpyrrole Derivatives

A more indirect method involves the reduction of 1-(phenylsulfonyl)pyrrole to obtain 3-(phenylsulfanyl)pyrrolidine derivatives. Sodium cyanoborohydride in trifluoroacetic acid is used to reduce the sulfonyl group to a sulfanyl group.

  • Reaction Details:

    • Starting material: 1-(Phenylsulfonyl)pyrrole
    • Reducing agent: Sodium cyanoborohydride
    • Solvent: Trifluoroacetic acid
    • Temperature: Ambient
    • Reaction time: Several hours
  • Applications:

    • This method provides access to sulfanyl-substituted pyrrolidines from sulfonyl precursors
    • Useful in synthetic routes towards bioactive alkaloids and heterocycles
Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Nucleophilic substitution 3-Halopyrrolidine, thiophenol Base (K2CO3, NaH) DMF/DMSO, 25–80 °C 70–90 Regioselective C–S bond formation
Multicomponent reaction (MCR) Primary amine, maleimide, aldehyde None or mild Lewis acids Toluene, 120 °C, sealed tube High Michael addition key; diastereoselective
Thiolation of pyrrolidine-2,5-dione 1-(Phenylthio)pyrrolidine-2,5-dione, phenol FeCl3 or BF3·OEt2 DCM, room temperature Up to 93 Mild conditions; column chromatography
Reduction of phenylsulfonylpyrrole 1-(Phenylsulfonyl)pyrrole NaCNBH3 TFA, room temperature Moderate Converts sulfonyl to sulfanyl group

The preparation of 3-(Phenylsulfanyl)pyrrolidine can be effectively achieved through multiple synthetic routes. The choice of method depends on the availability of starting materials, desired purity, and scale:

  • For straightforward synthesis, nucleophilic substitution of 3-halopyrrolidines with thiophenolates offers a reliable and high-yielding approach.

  • Multicomponent reactions provide access to more complex pyrrolidine frameworks with phenylsulfanyl substitution under mild conditions and with stereochemical control.

  • Thiolation of pyrrolidine-2,5-dione derivatives catalyzed by Lewis acids is an efficient method for introducing the phenylsulfanyl group at room temperature.

  • Reduction of phenylsulfonylpyrrole precursors is valuable when sulfonyl intermediates are available and further transformation to sulfanyl derivatives is desired.

Each method has been validated by detailed experimental procedures, including reaction monitoring by thin-layer chromatography, purification by column chromatography, and characterization by NMR spectroscopy.

- Belabbes et al., "Synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} basic framework via multicomponent 1,3-dipolar cycloaddition," European Journal of Organic Chemistry, 2021.

- Royal Society of Chemistry Supporting Information, "Optimization of conditions on reaction of phenol with 1-(phenylthio)pyrrolidine-2,5-dione," 2014.

- Wright State University Thesis, "Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole," 2013.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylsulfanyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding pyrrolidine.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be employed for substitution reactions, including halides and amines.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrrolidine.

    Substitution: Derivatives with different functional groups replacing the phenylsulfanyl group.

Scientific Research Applications

3-(Phenylsulfanyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)pyrrolidine involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity. The pyrrolidine ring contributes to the compound’s overall stability and reactivity, allowing it to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Substituent Variations: Sulfanyl vs. Sulfonyl

  • 3-(Phenylsulfonyl)pyrrolidine (C₁₀H₁₃NO₂S): The sulfonyl (-SO₂Ph) group is strongly electron-withdrawing, contrasting with the electron-donating sulfanyl (-SPh) group in the target compound. This substitution reduces nucleophilicity at the nitrogen atom and alters hydrogen-bonding capabilities. Applications include use as intermediates in drug synthesis (e.g., H₃ receptor antagonists) . Key Difference: Sulfonyl derivatives exhibit lower basicity and higher polarity compared to sulfanyl analogs .
  • 3-(Methylsulfonyl)pyrrolidine (C₅H₁₁NO₂S): A smaller alkyl sulfonyl substituent reduces steric hindrance but retains strong electron-withdrawing effects. Used in heterocyclic compound synthesis, particularly in pharmaceuticals requiring metabolic stability .

Positional and Structural Modifications

  • 3-[(Phenylsulfanyl)methyl]pyrrolidine (C₁₁H₁₅NS):

    • A methylene spacer between the pyrrolidine and phenylsulfanyl groups increases conformational flexibility.
    • SMILES: C1CNCC1CSC2=CC=CC=C2 .
    • Impact : Enhanced flexibility may improve binding to biological targets but reduce stereochemical control in synthesis.
  • 1-{[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol (C₁₄H₁₇NO₃S₂): Combines sulfonyl and thiol (-SH) groups on the pyrrolidine ring.

Ring Size and Saturation

  • 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones (e.g., Y = NO₂, Br, Cl): Six-membered lactam (piperidone) vs. five-membered pyrrolidine. Piperidones exhibit conformational rigidity, stabilizing quasi-equatorial or axial orientations of substituents. Research Finding: Electron-withdrawing substituents (e.g., NO₂) enhance stability through orbital interactions, as shown by DFT and X-ray studies .
  • Pyrrolidine vs. Piperidine in Receptor Antagonists :

    • In H₃ receptor antagonists, pyrrolidine and piperidine cores show similar affinity, but substituent chain length (e.g., propoxy vs. ethoxy) significantly affects activity .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Formula Functional Group Key Property Reference
3-(Phenylsulfanyl)pyrrolidine C₁₀H₁₃NS -SPh Electron-donating, moderate polarity
3-(Phenylsulfonyl)pyrrolidine C₁₀H₁₃NO₂S -SO₂Ph Electron-withdrawing, high polarity
3-[(Phenylsulfanyl)methyl]pyrrolidine C₁₁H₁₅NS -CH₂SPh Flexible, increased lipophilicity
3-(Methylsulfonyl)pyrrolidine C₅H₁₁NO₂S -SO₂Me Compact, metabolic stability

Research Findings and Trends

  • Conformational Analysis : Pyrrolidine derivatives with sulfanyl groups favor equatorial orientations due to reduced steric strain, whereas sulfonyl substituents may adopt axial positions in rigid frameworks .
  • Medicinal Chemistry : Sulfanyl groups enhance membrane permeability in CNS-targeting drugs, while sulfonyl groups improve solubility and target specificity .
  • Catalysis : Thiol-containing derivatives (e.g., pyrrolidine-3-thiols) show promise in asymmetric catalysis due to their dual nucleophilic and hydrogen-bonding capabilities .

Biological Activity

3-(Phenylsulfanyl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

3-(Phenylsulfanyl)pyrrolidine features a pyrrolidine ring substituted with a phenylsulfanyl group. Its molecular formula is C9H11NSC_9H_{11}NS, and it has a molecular weight of approximately 181.25 g/mol. The presence of the phenylsulfanyl moiety contributes to the compound's unique reactivity and biological interactions.

The biological activity of 3-(phenylsulfanyl)pyrrolidine can be attributed to several mechanisms:

  • Redox Reactions : The phenylsulfanyl group can participate in redox reactions, influencing various biochemical pathways.
  • Hydrogen Bonding and Hydrophobic Interactions : The pyrrolidine ring can form hydrogen bonds with biological macromolecules, enhancing its affinity for enzymes and receptors.
  • Enzyme Modulation : Studies suggest that this compound may modulate enzyme activity, impacting metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to 3-(phenylsulfanyl)pyrrolidine exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism likely involves disruption of bacterial cell membranes .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. The structural features allow it to interact with cellular targets involved in cancer progression, although specific pathways remain to be fully elucidated .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including 3-(phenylsulfanyl)pyrrolidine. Results indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .
  • Anticancer Activity : In a recent investigation, derivatives of 3-(phenylsulfanyl)pyrrolidine were tested against human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer drug candidate .

Synthesis and Derivatives

The synthesis of 3-(phenylsulfanyl)pyrrolidine typically involves multi-step organic reactions that may include:

  • Nucleophilic Substitution : Utilizing phenylsulfenyl chloride in the presence of a base to introduce the phenylsulfanyl group onto the pyrrolidine ring.
  • Optimization Conditions : Reaction conditions such as temperature and solvent choice are crucial for maximizing yield and purity.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
3-(Phenylsulfanyl)pyrrolidineStructureAntimicrobial, Anticancer
1-(2-Chlorophenyl)-3-(phenylsulfanyl)pyrrolidine-2,5-dioneStructureSignificant antimicrobial activity
Spiro[pyrrolidinyl-3,3′-oxindole]StructureLigands for GPCRs

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